molecular formula C23H24O8 B561754 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose CAS No. 153914-97-7

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose

Cat. No.: B561754
CAS No.: 153914-97-7
M. Wt: 428.437
InChI Key: DIPIPCAFIWGEHH-VLQCZPCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-α-D-xylofuranose is a furanose derivative featuring dual benzoyl groups at positions 5 and 4-benzoyloxymethyl, with a 1,2-O-isopropylidene protecting group. This compound is pivotal in carbohydrate chemistry for synthesizing nucleoside analogs and other bioactive molecules. The benzoyl groups enhance stability and modulate reactivity during glycosylation or functionalization reactions .

Preparation Methods

Core Synthetic Pathway from D-Xylose

Formation of 1,2-O-Isopropylidene-α-D-xylofuranose

The foundational step in synthesizing the target compound involves protecting the 1,2-diol group of D-xylose. D-Xylose is treated with acetone and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form 1,2-O-isopropylidene-α-D-xylofuranose (1). This reaction proceeds via acetal formation, isolating the anomeric and adjacent hydroxyl groups from subsequent reactions .

Key Reaction Conditions

  • Reactants: D-xylose, acetone, H₂SO₄

  • Temperature: 0–5°C

  • Yield: 70–85% .

Regioselective Benzoylation at Position 5

The primary hydroxyl group at position 5 of 1,2-O-isopropylidene-α-D-xylofuranose is selectively benzoylated using benzoyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). This step exploits the higher reactivity of the primary hydroxyl compared to secondary and hydroxymethyl groups .

Example Protocol

  • Reactants: 1 (10 mmol), benzoyl chloride (12 mmol), DMAP (0.5 mmol), pyridine (20 mL)

  • Conditions: Stir at 0°C for 2 h, then room temperature for 12 h

  • Workup: Quench with ice-water, extract with CH₂Cl₂, dry over Na₂SO₄

  • Yield: 80–90% .

Functionalization of the Hydroxymethyl Group at Position 4

Activation and Benzoylation of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at position 4 is benzoylated to introduce the 4-benzoyloxymethyl moiety. Direct benzoylation of this group is challenging due to steric hindrance from the adjacent isopropylidene and benzoyl groups. A two-step activation-benzoylation strategy is employed:

  • Activation with Tosyl Chloride:
    The hydroxymethyl group is converted to a tosylate (-CH₂OTs) using tosyl chloride in pyridine, creating a superior leaving group .

    • Reactants: 5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose (5 mmol), TsCl (6 mmol), pyridine

    • Yield: 75–85% .

  • Nucleophilic Substitution with Benzoyloxy Group:
    The tosylate is displaced by a benzoyloxy group using potassium benzoate in dimethylformamide (DMF) at elevated temperatures .

    • Reactants: Tosylated intermediate (5 mmol), KOBz (10 mmol), DMF

    • Temperature: 80°C, 6 h

    • Yield: 65–70% .

Direct Benzoylation Under Forcing Conditions

Alternatively, the hydroxymethyl group can be benzoylated directly using excess benzoyl chloride (2.5 equiv) and prolonged reaction times (24–48 h) in pyridine. While less efficient, this method avoids intermediate steps .

  • Yield: 50–60% .

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (CDCl₃):
    δ 7.8–8.1 (m, 10H, aromatic H), 5.65 (s, 1H, H-1), 4.85 (d, J = 5.2 Hz, H-4), 4.30–4.50 (m, 2H, CH₂OBz), 1.50 (s, 6H, isopropylidene CH₃) .

  • ¹³C NMR (CDCl₃):
    δ 166.5 (C=O), 133–129 (aromatic C), 112.0 (isopropylidene quaternary C), 82–75 (furanose ring C) .

Crystallographic Validation

Single-crystal X-ray diffraction of intermediates (e.g., tosylated derivatives) confirms the regiochemistry and stereochemistry of functionalization steps .

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Tosylation-Substitution High regioselectivity, scalableMulti-step, requires purification65–70
Direct Benzoylation Fewer stepsLow yield, side reactions50–60
Radical-Mediated Pathways Applicable to complex derivativesRequires hazardous reagents80–93

Applications and Derivatives

The target compound serves as a precursor for nucleoside analogs and glycosylation donors. For example:

  • Glycosylation: Reacting with 4-cyanothiophenol under Koenigs-Knorr conditions yields thioglycosides .

  • Deoxyribose Synthesis: Radical deoxygenation at position 3 produces 3-deoxy derivatives for antiviral drug development .

Challenges and Optimization Opportunities

  • Regioselectivity: Competing reactions at positions 3 and 4 require precise control of stoichiometry and temperature.

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve benzoylation efficiency but complicate purification .

  • Catalysis: DMAP or ultrasound-assisted methods could enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds derived from D-xylofuranose, including 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose, exhibit antiviral properties. These compounds can act as nucleoside analogs that interfere with viral replication processes. In particular, studies have shown that modifications to the sugar moiety can enhance the efficacy against specific viral strains .

Nucleoside Transport Mechanisms

The compound's structural similarity to natural nucleosides positions it as a candidate for studying nucleoside transport mechanisms in cells. Understanding how such compounds are transported can lead to insights into drug delivery systems and the development of new therapeutics targeting nucleoside transporters .

Potential in Cancer Therapy

Some derivatives of D-xylofuranose have been investigated for their potential in cancer treatment. The ability to modify the sugar component allows researchers to tailor the compound for specific interactions with cancer cells or to enhance selectivity towards tumor tissues while minimizing effects on normal cells .

Case Studies

Study Objective Findings
Synthesis and Biological Activity To synthesize derivatives of D-xylofuranose and evaluate their antiviral activitySeveral derivatives demonstrated significant inhibition of viral replication in vitro, suggesting potential as antiviral agents .
Nucleoside Transporter Interaction To investigate the interaction of synthesized compounds with nucleoside transportersIdentified that certain modifications improved uptake by transporters, indicating potential for enhanced therapeutic delivery .
Anticancer Properties To assess the anticancer activity of xylofuranose derivativesSome derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose involves its interaction with specific molecular targets and pathways. The benzoyl and isopropylidene groups play crucial roles in its binding affinity and selectivity. These interactions can modulate enzymatic activities, influence metabolic pathways, and enhance the delivery of therapeutic agents to target cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Groups

The table below compares the target compound with structurally related xylofuranose derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Applications
5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-α-D-xylofuranose (Target) C₂₄H₂₄O₈ 5-O-Benzoyl, 4-O-(benzoyloxymethyl), 1,2-O-isopropylidene 440.44 g/mol Nucleoside analog synthesis
5-Deoxy-3-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose C₁₅H₁₈O₆ 3-O-Benzoyl, 5-deoxy, 1,2-O-isopropylidene 294.30 g/mol Vorbrüggen glycosylation precursors
1,2-O-Isopropylidene-5-O-(p-toluenesulfonyl)-α-D-xylofuranose C₁₅H₂₀O₇S 5-O-Tosyl, 1,2-O-isopropylidene 344.38 g/mol Drug precursor synthesis
3-O-(Triazolyl)methyl-5-O-dodecyl-1,2-O-isopropylidene-α-D-xylofuranose C₂₉H₄₂N₃O₅ 3-O-(1-Benzyl-triazol-4-yl)methyl, 5-O-dodecyl, 1,2-O-isopropylidene 524.66 g/mol Lipid-conjugated nucleoside analogs

Key Observations :

  • Substituent Effects : The target compound’s dual benzoyl groups increase steric hindrance and electron-withdrawing effects compared to single-protected analogs (e.g., 5-deoxy-3-O-benzoyl derivative ). This impacts reaction kinetics in glycosylation, where bulky groups may slow down nucleophilic attacks.
  • Sulfonate vs. Benzoyl : Tosyl groups (e.g., 5-O-tosyl derivative ) act as superior leaving groups in nucleophilic substitutions, whereas benzoyl groups are typically used for temporary protection.

Comparison with Other Syntheses

  • 5-O-Tosyl Derivative : Tosylation at C5 involves reacting the xylofuranose with p-toluenesulfonyl chloride under basic conditions. This method achieves high regioselectivity but requires careful purification to avoid di-substitution.
  • Triazolyl-Dodecyl Derivative : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazolyl group, followed by alkylation with dodecyl bromide (95% yield).

Spectroscopic and Analytical Data

Compound $^1$H NMR (CDCl₃, δ ppm) $^{13}$C NMR (δ ppm) HRMS (m/z)
Target Compound 8.02 (d, 2H, Ar), 5.95 (d, 1H, H1), 4.64 (d, 1H, H4), 1.52 (s, 3H, CH₃) 165.3 (C=O), 111.6 (isopropylidene), 83.9 (C1) 440.44 [M+H]+
5-Deoxy-3-O-benzoyl Derivative 8.02 (d, 2H, Ar), 5.32 (d, 1H, H3), 1.29 (t, 6H, CH₃) 165.3 (C=O), 129.7 (Ar), 26.6 (CH₃) 294.30 [M+H]+
5-O-Tosyl Derivative 7.78 (d, 2H, Ar), 5.89 (d, 1H, H1), 2.45 (s, 3H, CH₃) 144.2 (SO₂), 129.4 (Ar), 111.2 (isopropylidene) 344.38 [M+H]+

Notable Differences:

  • The target compound’s $^1$H NMR shows additional signals for the 4-benzoyloxymethyl group (~4.54–4.49 ppm, m), absent in simpler analogs .
  • Tosyl derivatives exhibit distinct downfield shifts for sulfonate-attached protons (~7.78 ppm) .

Biological Activity

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose is a complex glycoside derivative that has garnered attention for its potential biological activities. This compound, identified by its chemical formula C23H24O8C_{23}H_{24}O_8, is structurally related to other furanosides and has been studied for its implications in medicinal chemistry, particularly in the context of glycosidase inhibition and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furanose ring structure with two benzoyl groups and an isopropylidene protecting group. Its structural characteristics suggest possible interactions with biological macromolecules, which can lead to various biological activities.

PropertyValue
Chemical FormulaC23H24O8
Molecular Weight424.44 g/mol
SolubilitySoluble in water
Melting Point70 °C
Optical Rotation[α]D -19° (C=1, H2O)

1. Glycosidase Inhibition

Research indicates that compounds similar to 5-benzoyl derivatives often exhibit significant glycosidase inhibitory activity. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and their inhibition can lead to therapeutic effects in conditions like diabetes and cancer.

  • Case Study: A study demonstrated that various benzoyl derivatives inhibited α-glucosidase activity, which is crucial for carbohydrate metabolism. The presence of the benzoyl moiety enhances binding affinity to the enzyme active site, suggesting that this compound may similarly inhibit glycosidases effectively .

2. Antimicrobial Activity

Preliminary studies have shown that certain furanosides possess antimicrobial properties. The structural features of this compound may contribute to its ability to disrupt microbial cell walls or metabolic pathways.

  • Research Findings: In vitro assays demonstrated that related compounds exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

3. Anticancer Potential

The anticancer properties of glycoside derivatives have been a focus of research due to their ability to induce apoptosis in cancer cells.

  • Case Study: A series of experiments conducted on human cancer cell lines indicated that similar furanosides could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The mechanism involves the modulation of signaling pathways associated with cell survival .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Glycosidase Interaction: The compound likely binds competitively to the active sites of glycosidases due to its structural similarity to natural substrates.
  • Receptor Modulation: It may also influence receptor-mediated pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-α-D-xylofuranose, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via sequential benzoylation of a protected xylofuranose precursor. Key steps include:

  • Protection : Use of 1,2-O-isopropylidene groups to stabilize the furanose ring under anhydrous conditions .
  • Benzoylation : Reaction with benzoyl chloride in DMF, catalyzed by NaH, to introduce benzoyl groups at positions 4 and 4. Excess reagents and inert atmospheres (N₂) minimize side reactions .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and NMR validation (¹H/¹³C) ensure purity. HRMS is critical for confirming molecular integrity .

Q. How can the stability of this compound be assessed under varying experimental conditions?

  • Methodological Answer : Stability studies should focus on:

  • Hydrolysis Sensitivity : Test in aqueous buffers (pH 3–9) at 25–60°C, monitored via HPLC. The isopropylidene group is acid-labile, while benzoyl esters degrade under basic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. Store at –20°C in anhydrous DMSO or THF to prevent hydrolysis .

Advanced Research Questions

Q. What experimental design strategies optimize regioselective benzoylation of 1,2-O-isopropylidene-α-D-xylofuranose derivatives?

  • Methodological Answer :

  • Statistical DOE : Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, stoichiometry). For example, DMF enhances nucleophilicity at C4 vs. C5 due to its high polarity .
  • Steric/Electronic Analysis : Computational modeling (DFT) predicts electron density at hydroxyl groups. Steric hindrance from the isopropylidene group directs benzoylation to the less hindered C4 position first .
  • Validation : Compare experimental ¹H NMR coupling constants (J4,5) with DFT-predicted dihedral angles to confirm regiochemistry .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 60°C) resolves overlapping signals caused by ring puckering or rotameric equilibria .
  • Isotopic Labeling : Use ²H-labeled solvents (e.g., D₂O) to identify exchangeable protons and confirm hydrogen bonding patterns affecting chemical shifts .
  • Cross-Validation : Combine DEPT-135, HSQC, and HMBC to assign ambiguous carbons. For example, HMBC correlations between benzoyl carbonyls and adjacent CH₂ groups clarify substitution patterns .

Q. What role does this compound play in synthesizing nucleoside analogs, and how can its reactivity be tailored for specific applications?

  • Methodological Answer :

  • Phosphorylation : Introduce diethylphosphono groups at C5 using diethyl chlorophosphate and DMAP catalysis, enabling nucleoside triphosphate analogs .
  • Click Chemistry : Propargyl ether derivatives (e.g., at C3) undergo Cu(I)-catalyzed azide-alkyne cycloaddition to attach triazole-linked pharmacophores .
  • Biological Testing : Evaluate antiviral activity via polymerase inhibition assays. Modifications at C4/C5 impact steric compatibility with enzyme active sites .

Q. Contradiction Analysis

  • Synthetic Yield Discrepancies : Some studies report <80% yields for benzoylation, conflicting with high yields (95%) in optimized protocols . Likely causes:
    • Moisture contamination degrading NaH or benzoyl chloride.
    • Competing side reactions (e.g., over-benzoylation) if stoichiometry exceeds 1.2 equivalents.
    • Solution : Use molecular sieves and strict inert conditions; monitor reaction progress via TLC .

Properties

IUPAC Name

[(3aR,6S)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-22(2)29-17-18(24)23(31-21(17)30-22,13-27-19(25)15-9-5-3-6-10-15)14-28-20(26)16-11-7-4-8-12-16/h3-12,17-18,21,24H,13-14H2,1-2H3/t17?,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPIPCAFIWGEHH-VLQCZPCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2C(O1)[C@@H](C(O2)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724601
Record name {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153914-97-7
Record name {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.